molecular formula C17H17ClN2O3 B266995 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B266995
分子量: 332.8 g/mol
InChIキー: CNHGLLXYTJIUPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a specific inhibitor of NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. Dysregulation of the UPS has been implicated in the development and progression of cancer, making NAE an attractive target for anticancer therapy.

作用機序

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide exerts its anticancer effects by inhibiting NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to cullin-RING ligases (CRLs) is essential for their activity, and inhibition of NAE results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis. 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the DNA damage response pathway, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, leading to decreased proliferation and tumor growth. It has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the immune response to cancer, suggesting that it may have potential as an immunotherapy agent.

実験室実験の利点と制限

One of the main advantages of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its specificity for NAE, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce DNA damage, which may limit its clinical application. In addition, its mechanism of action may be subject to resistance, which could limit its long-term efficacy.

将来の方向性

There are several potential future directions for the development of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide as an anticancer agent. One area of focus is the identification of biomarkers that can predict response to 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, which could help to personalize treatment and improve patient outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and reduce the risk of resistance. Finally, the development of novel NAE inhibitors with improved pharmacokinetic and safety profiles may also be a promising direction for future research.

合成法

The synthesis of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a multistep process that starts with the reaction of 3-chloro-4-nitrobenzoic acid with 2-methoxyethylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and chlorination, to yield the final product. The synthesis of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been optimized to provide high yields and purity, making it a suitable candidate for further development as a therapeutic agent.

科学的研究の応用

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, showing promising results in both in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel, suggesting that it may have potential as a combination therapy.

特性

製品名

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

分子式

C17H17ClN2O3

分子量

332.8 g/mol

IUPAC名

3-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-9-8-19-16(21)13-5-3-7-15(11-13)20-17(22)12-4-2-6-14(18)10-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)(H,20,22)

InChIキー

CNHGLLXYTJIUPD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

正規SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。